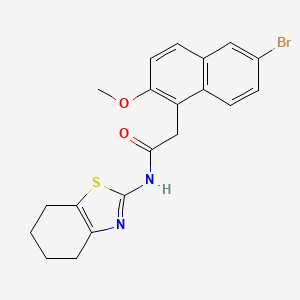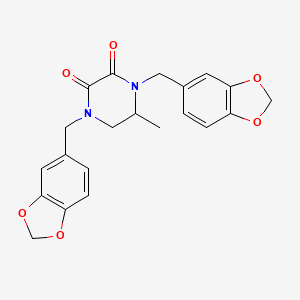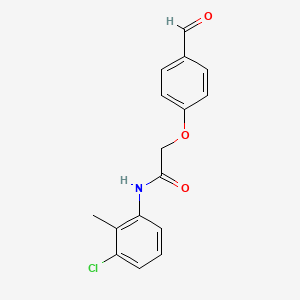![molecular formula C19H17ClN4O2S B4135665 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4135665.png)
4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone
Vue d'ensemble
Description
4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone, also known as CTTP, is a pyridazinone derivative that has been found to have potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone involves its ability to inhibit various enzymes and signaling pathways that are involved in cancer, inflammation, and neurological disorders. 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and play a role in cancer invasion and metastasis. 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has also been found to inhibit the activity of phosphodiesterases, which are involved in the breakdown of cyclic nucleotides and play a role in inflammation. In addition, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and plays a role in inflammation.
Biochemical and Physiological Effects
4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to induce apoptosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis. In inflammation research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In neurological disorders research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to inhibit oxidative stress and reduce neuroinflammation, which are important factors in the progression of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its ability to inhibit various enzymes and signaling pathways that are involved in cancer, inflammation, and neurological disorders. This makes 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone a potential therapeutic agent for these conditions. Another advantage of using 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its ability to induce apoptosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis.
One limitation of using 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its potential toxicity. 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation of using 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone. One direction is to study the potential therapeutic applications of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in other fields, such as cardiovascular disease and autoimmune disorders. Another direction is to study the potential toxicity of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in animal models and human clinical trials. Additionally, further research is needed to optimize the synthesis method of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone and improve its solubility in water for better bioavailability and efficacy. Finally, more studies are needed to explore the mechanism of action of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone and its effects on various enzymes and signaling pathways.
Applications De Recherche Scientifique
4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to have potential neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation.
Propriétés
IUPAC Name |
4-chloro-2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-17-15(13-21-24(19(17)26)14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-27-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTWQIXDHBTWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4135590.png)

![3,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4135609.png)
![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135614.png)
amino]phenol](/img/structure/B4135621.png)



![2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4135661.png)
![methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4135667.png)
![N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4135669.png)
![7-bromo-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135676.png)
![(3S*)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4135681.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4135688.png)